

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of VIP236

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Compound of Interest

Compound Name: VIP236
Cat. No.: B15605633

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These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of **VIP236**, a novel small molecule-drug conjugate (SMDC). The information detailed below, including quantitative data, experimental protocols, and pathway visualizations, is intended to guide researchers in understanding and potentially replicating key preclinical assessments of this compound.

Introduction to VIP236

VIP236 is a first-in-class SMDC designed for the targeted treatment of advanced solid tumors. [1] It consists of three key components: an $\alpha\beta3$ integrin binder for specific tumor homing, a cleavable linker sensitive to neutrophil elastase (NE) prevalent in the tumor microenvironment (TME), and an optimized camptothecin derivative payload (VIP126) that inhibits topoisomerase 1 (TOP1), leading to DNA damage and cancer cell death.[1][2] This design allows for targeted delivery and release of the cytotoxic payload directly at the tumor site, aiming to enhance efficacy and improve tolerability compared to traditional chemotherapy.[3][4]

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in preclinical models have been crucial in characterizing the disposition of **VIP236** and its active payload, VIP126. Below is a summary of the key pharmacokinetic parameters determined in female NMRI nu/nu mice bearing 786-O human renal cell carcinoma xenografts following a single intravenous (IV) dose.

Table 1: Pharmacokinetic Parameters of **VIP236** and its Payload (VIP126) in Tumor-Bearing Mice^[2]

Parameter	VIP236 (4 mg/kg IV)	VIP126 (from VIP236)	VIP126 (1 mg/kg IV, equimolar dose)
Plasma			
C _{max} (ng/mL)	10,200	11.4	433
T _{max} (h)	0.083	4.0	0.083
AUC (ng·h/mL)	4,680	104	224
Half-life (t _{1/2}) (h)	1.1	4.9	0.8
Clearance (CL) (mL/min/kg)	14.2	N/A	74.4
Tumor			
C _{max} (ng/g)	1,460	134	78.8
T _{max} (h)	1.0	7.0	0.5
AUC (ng·h/g)	7,720	634	136
Tumor-to-Plasma Ratio (AUC _{tumor} /AUC _{plasma})	1.65	6.1	0.61

Data derived from non-compartmental analysis of concentration-time profiles.^{[2][5]}

Key Findings from Preclinical Pharmacokinetic Studies

Preclinical data demonstrate that **VIP236** is highly stable in plasma and effectively delivers its payload to the tumor.[6] A key finding is the approximately 10-fold higher tumor-to-plasma ratio of the payload VIP126 when administered as **VIP236** compared to the direct administration of VIP126.[7] This indicates a significant targeting advantage of the SMDC platform.[2] Studies in bile-duct-cannulated rats have shown that the primary route of elimination for the intact conjugate is biliary excretion.[5][6]

Experimental Protocols

The following are detailed methodologies for key in vivo pharmacokinetic experiments based on published preclinical studies of **VIP236**.

In Vivo Pharmacokinetic Study in Tumor-Bearing Mice

Objective: To determine the pharmacokinetic profiles of **VIP236** and its released payload (VIP126) in plasma and tumor tissue.

Animal Model: Female NMRI nu/nu mice with subcutaneously implanted 786-O human renal cell carcinoma xenografts.[2]

Dosing:

- Administer a single 4 mg/kg intravenous (IV) bolus dose of **VIP236** via the tail vein.[8]
- For comparison, a separate group of mice is administered an equimolar 1 mg/kg IV dose of the payload, VIP126.[8]

Sample Collection:

- Collect blood samples via cardiac puncture at predetermined time points (e.g., pre-dose, 0.033, 0.167, 0.5, 1, 2, 4, 7, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[5][8]
- Immediately centrifuge the blood samples to separate plasma.

- At each time point, sacrifice a cohort of mice (n=2 per timepoint) and excise the tumors.[5][8]
- Store plasma and tumor samples at -80°C until analysis.[5]

Sample Analysis:

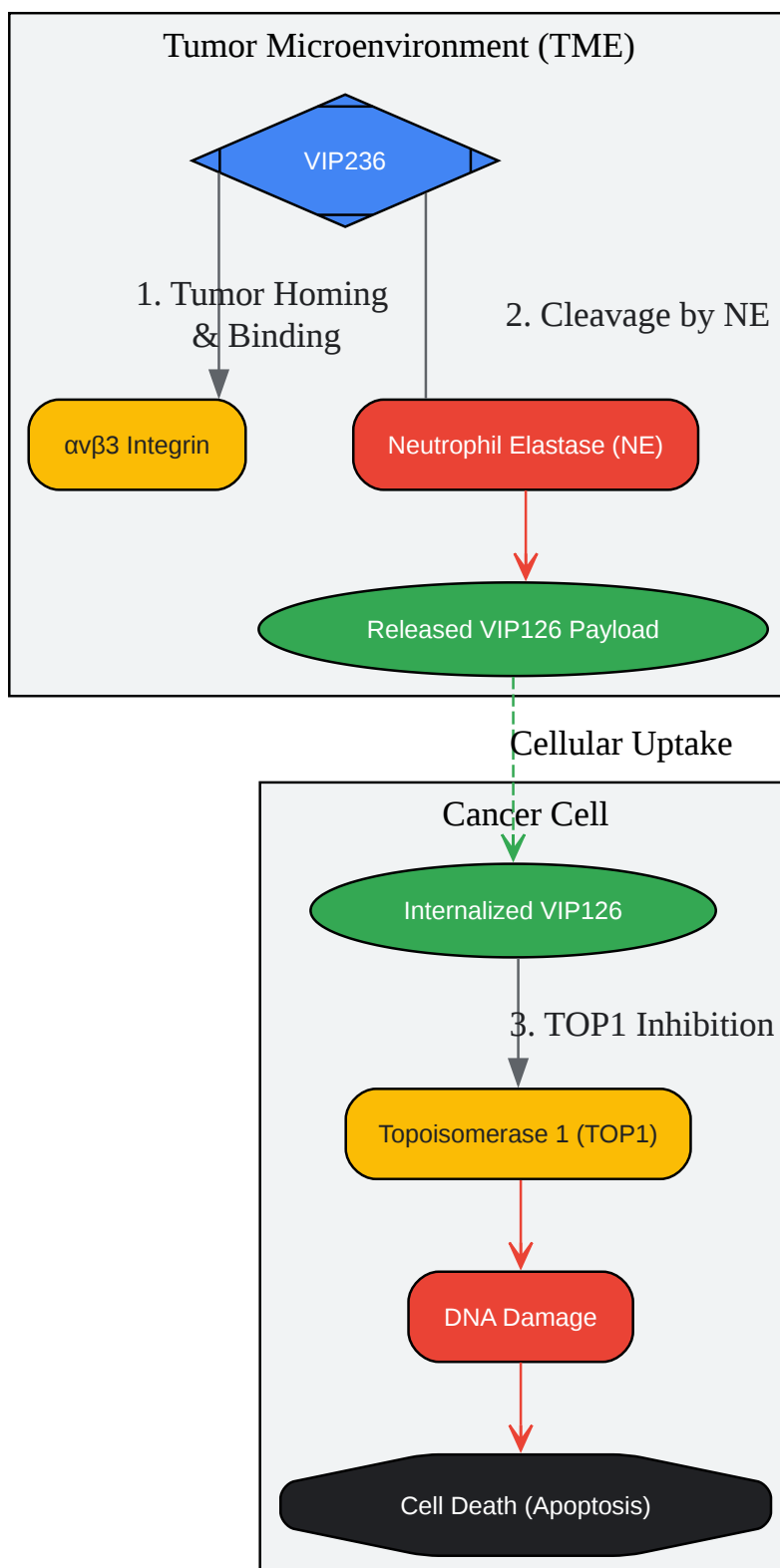
- Extract **VIP236** and VIP126 from plasma and homogenized tumor samples.
- Quantify the concentrations of both the intact SMDC and the released payload using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5]

Data Analysis:

- Calculate pharmacokinetic parameters using non-compartmental analysis software.[2][5]
- Determine key parameters including C_{max}, T_{max}, AUC, half-life, and clearance for both plasma and tumor.[2]

Visualizations

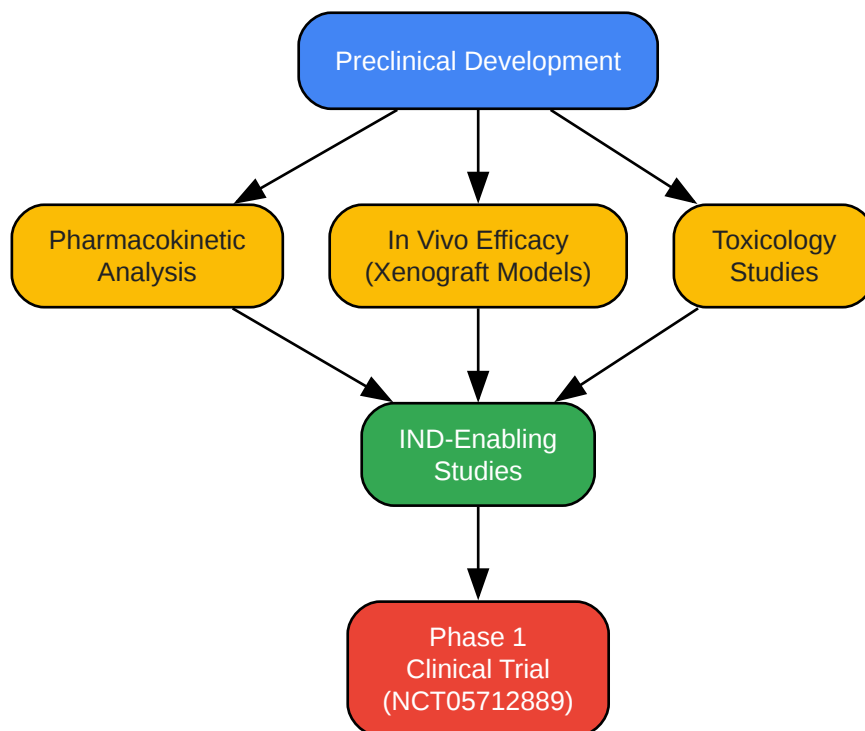
Signaling Pathway of VIP236



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Caption: Mechanism of action of **VIP236**.

Experimental Workflow for In Vivo Pharmacokinetic Analysis



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